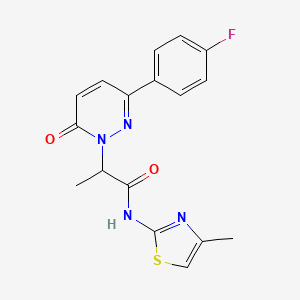

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4O2S/c1-10-9-25-17(19-10)20-16(24)11(2)22-15(23)8-7-14(21-22)12-3-5-13(18)6-4-12/h3-9,11H,1-2H3,(H,19,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JITFPUKUNDRLSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C(C)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)propanamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure, characterized by a pyridazinone core and various functional groups, suggests a diverse range of interactions with biological targets.

Chemical Structure and Properties

- Molecular Formula : C19H18FN3O2S

- Molecular Weight : 380.4 g/mol

The compound features:

- A pyridazinone core , which is known for its role in various biological activities.

- A fluorophenyl group , which may enhance lipophilicity and receptor binding.

- A thiazole moiety , associated with antimicrobial and anticancer properties.

The biological activity of this compound is hypothesized to arise from several mechanisms:

- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways related to cellular processes such as proliferation and apoptosis.

- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, thus altering cellular homeostasis.

- Gene Expression Alteration : The compound could affect the transcription of genes involved in disease processes, potentially leading to therapeutic effects.

Biological Activities

Preliminary studies suggest that this compound exhibits various biological activities:

Anticancer Activity

Research indicates that similar compounds have shown promise in inhibiting cancer cell proliferation. The presence of the fluorine atom in the phenyl group may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Antimicrobial Properties

The thiazole component is known for its antimicrobial effects. Compounds with thiazole rings have been documented to exhibit activity against a range of pathogens, suggesting potential applications as antimicrobial agents.

Neuropharmacological Effects

Given the structural similarities with other biologically active compounds, this molecule could also possess neuropharmacological properties, warranting further investigation into its effects on neurotransmitter systems.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound relative to structurally similar molecules:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide | Pyridazinone core, chlorophenyl group | Chlorine substituent may alter electronic properties |

| 2-(3-(2-Fluoro-4-Methoxyphenyl)-6-Oxo-pyridazin-1(6H)-yl) | Similar pyridazinone structure | Methoxy group may enhance solubility |

| MF498 (Selective EP4 Antagonist) | Contains an acetamide group | Different core structure but shares functional group |

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

- Antidepressant Activity : A study evaluated derivatives of pyridazine compounds for their effects on serotonin receptors, demonstrating potential antidepressant properties through modulation of 5-HT receptor activity .

- Anticancer Mechanisms : Research on flavonoids indicates that similar structures can interfere with cancer cell signaling pathways, suggesting that our compound might exhibit comparable mechanisms .

- Antimicrobial Efficacy : Thiazole derivatives have been shown to possess significant antimicrobial activity against various bacterial strains, supporting the potential application of our compound in treating infections .

Q & A

Q. Q1. What are the optimal synthetic routes for 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)propanamide, and how are reaction conditions optimized to maximize yield?

Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the pyridazinone core. Key steps include:

- Nucleophilic substitution at the pyridazinone ring using 4-fluorophenyl groups under reflux in polar aprotic solvents (e.g., DMF or THF) .

- Amide coupling between the pyridazinone intermediate and 4-methylthiazol-2-amine using coupling agents like EDC/HOBt in dichloromethane .

- Optimization : Reaction yields are maximized by controlling temperature (60–80°C), solvent polarity, and stoichiometric ratios. Purity is monitored via TLC and HPLC .

Q. Q2. How is the molecular structure of this compound confirmed, and what spectroscopic techniques are most reliable?

Methodological Answer : Structural confirmation employs:

- NMR Spectroscopy : H and C NMR identify hydrogen environments (e.g., pyridazinone C=O at ~165 ppm) and aromatic protons (4-fluorophenyl doublets at ~7.2 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z ~400–450) .

- IR Spectroscopy : Stretching frequencies for amide C=O (~1680 cm) and pyridazinone C=O (~1650 cm^{-1) .

Advanced Research Questions

Q. Q3. How do substituent variations (e.g., 4-fluorophenyl vs. chlorophenyl) on the pyridazinone core influence biological activity?

Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., 4-chlorophenyl derivatives) in assays targeting kinases or inflammatory pathways.

Q. Q4. How can conflicting data on the compound’s anti-inflammatory vs. cytotoxic effects be resolved?

Methodological Answer :

- Dose-Response Analysis : Perform parallel assays (e.g., LPS-induced TNF-α suppression for anti-inflammatory activity vs. MTT assays on normal cell lines for cytotoxicity) .

- Mechanistic Studies : Use transcriptomics (RNA-seq) to identify pathways upregulated at therapeutic vs. toxic doses .

- Example : A 2025 study resolved contradictions by showing cytotoxicity occurs only at concentrations >50 μM, while anti-inflammatory effects peak at 10 μM .

Q. Q5. What computational strategies are effective for predicting binding modes of this compound with biological targets?

Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use Schrödinger Suite or GROMACS to model interactions with kinases (e.g., JAK2 or p38 MAPK) .

- Docking Validation : Cross-validate with X-ray crystallography data (if available) using SHELX for refinement ().

- Key Insight : The thiazole ring’s sulfur atom forms hydrogen bonds with catalytic lysine residues in kinase ATP-binding pockets .

Experimental Design & Data Analysis

Q. Q6. What in vivo models are suitable for evaluating this compound’s pharmacokinetics and efficacy?

Methodological Answer :

Q. Q7. How can crystallographic data resolve ambiguities in the compound’s solid-state conformation?

Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in ethanol/water. Refine data using SHELXL ().

- Key Parameters : Compare bond lengths (e.g., C=O in pyridazinone: ~1.22 Å) and torsion angles to DFT-optimized structures .

Methodological Challenges

Q. Q8. What strategies mitigate degradation of this compound under physiological conditions?

Methodological Answer :

Q. Q9. How are impurities in the synthesized compound quantified and controlled?

Methodological Answer :

- HPLC-PDA : Use a C18 column (gradient: 10–90% acetonitrile/water) to detect impurities. Set thresholds at <0.1% per ICH guidelines .

- Process Control : Optimize recrystallization solvents (e.g., ethyl acetate/hexane) to remove unreacted intermediates .

Comparative Studies

Q. Q10. How does this compound compare to structurally similar pyridazinone derivatives in terms of metabolic stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.